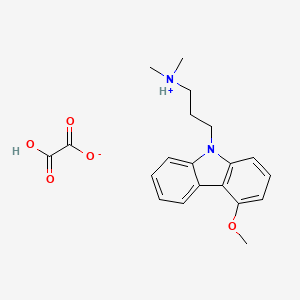
(2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium is a chemical compound that has garnered interest in various fields due to its unique properties. This compound is characterized by the presence of a chlorophenoxy group attached to a methylpropionate moiety, which is further complexed with dihydroxyaluminium. It is known for its applications in different scientific and industrial domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium typically involves the reaction of 2-(4-chlorophenoxy)-2-methylpropanoic acid with aluminium hydroxide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the mixture is heated to facilitate the formation of the desired compound. The reaction conditions, including temperature and pH, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity reagents to achieve consistent quality. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
(2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of (2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features.
2-(4-Chlorophenoxy)acetic acid: Another compound with a chlorophenoxy group, used in different applications.
Uniqueness
What sets (2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium apart from similar compounds is its unique combination of a chlorophenoxy group with a methylpropionate moiety and dihydroxyaluminium. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
14613-28-6 |
|---|---|
Molecular Formula |
C10H14AlClO5 |
Molecular Weight |
276.65 g/mol |
InChI |
InChI=1S/C10H11ClO3.Al.2H2O/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;;;/h3-6H,1-2H3,(H,12,13);;2*1H2/q;+1;;/p-1 |
InChI Key |
FQKGWBJSTCBPNT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C(=O)O[Al])OC1=CC=C(C=C1)Cl.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B13738948.png)


![5-[(2E)-2-[1-[(E)-6-hydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol](/img/structure/B13738966.png)

![5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B13738977.png)






![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)

